Cas no 57706-11-3 (Methanone, (ethenylphenyl)phenyl-)

Methanone, (ethenylphenyl)phenyl- structure
57706-11-3 structure
Product name:Methanone, (ethenylphenyl)phenyl-
CAS No:57706-11-3
MF:C15H12O
MW:208.25518
CID:1606140
PubChem ID:610303

Methanone, (ethenylphenyl)phenyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (ethenylphenyl)phenyl-
    • (2-ethenylphenyl)-phenylmethanone
    • Phenyl(2-vinylphenyl)methanone
    • Phenyl(2-vinylphenyl)methanone #
    • vinylbenzophenone
    • DTXSID40346191
    • FXCSCTVYEKPPDO-UHFFFAOYSA-N
    • SCHEMBL173243
    • 57706-11-3
    • 2-Vinylbenzophenone
    • Inchi: InChI=1S/C15H12O/c1-2-12-8-6-7-11-14(12)15(16)13-9-4-3-5-10-13/h2-11H,1H2
    • InChI Key: FXCSCTVYEKPPDO-UHFFFAOYSA-N
    • SMILES: C=CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 208.08886
  • Monoisotopic Mass: 208.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 4

Experimental Properties

  • PSA: 17.07

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